4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine
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Overview
Description
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and an azetidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Azetidinyl Substitution: The azetidinyl group can be introduced through nucleophilic substitution reactions involving azetidine and suitable leaving groups on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group may enhance binding affinity to these targets, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)morpholine hydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
Uniqueness
4-(3-Azetidinyl)-5-bromo-6-methoxypyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the azetidinyl group provides a distinct structural feature that can influence the compound’s biological activity and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H10BrN3O |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-5-bromo-6-methoxypyrimidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-8-6(9)7(11-4-12-8)5-2-10-3-5/h4-5,10H,2-3H2,1H3 |
InChI Key |
ZFAYEFKCNOSRES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1Br)C2CNC2 |
Origin of Product |
United States |
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